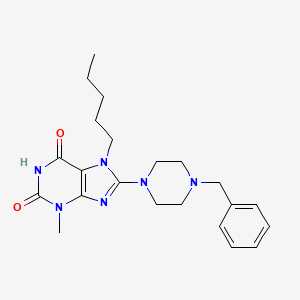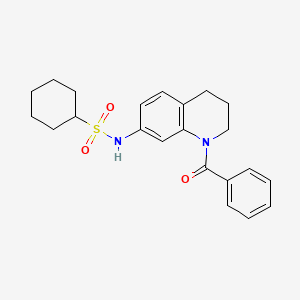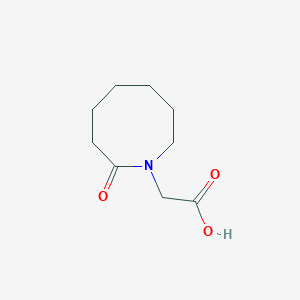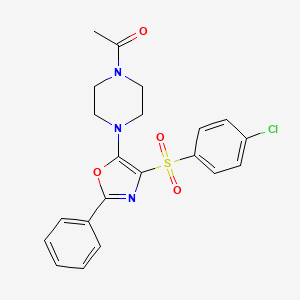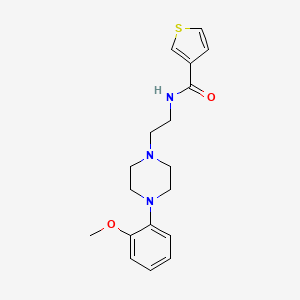
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine derivatives are common structural motifs found in agrochemicals and pharmaceuticals due to their ability to positively modulate the pharmacokinetic properties of a drug substance . They can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Synthesis Analysis
The synthesis of piperazine derivatives often involves a Mannich reaction . For example, a novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was obtained in good yield via a three-step protocol .
Molecular Structure Analysis
The structure of these compounds is usually assigned by HRMS, IR, 1H and 13C NMR experiments . For instance, the structure of the aforementioned compound was confirmed using these techniques .
Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and varied. For instance, a Finkelstein transhalogenation reaction was applied to convert an intermediate chlorine-derivative compound into its more reactive iodine-analog .
Aplicaciones Científicas De Investigación
1. Applications in Neuropharmacology
- N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides have been developed as analogs of WAY100635. They show high affinity as 5-HT1A receptor antagonists, useful in neuropsychiatric disorder studies (García et al., 2014).
2. Radioligand Development
- Synthesis and radiolabeling of N-[4-[4-(2-[11C]methoxyphenyl)piperazin-1-yl]butyl]benzo[b]thiophene-2-carboxamide, a potential radiotracer for D3 receptor imaging with PET, showcases its application in neuroimaging (Kuhnast et al., 2006).
3. Synthesis of Heterocyclic Compounds
- Novel compounds like 2-(4-(3-methylbenzodifuran-2-carboxamido)pyrimidine) acetic acid and others have been synthesized for potential applications in pharmacology and medicinal chemistry (Abu‐Hashem et al., 2020).
4. Antibacterial Applications
- Compounds like 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10) have shown efficacy in selectively killing bacterial persisters without affecting normal antibiotic-sensitive cells (Kim et al., 2011).
5. Synthesis of Thiophene Derivatives
- A series of new thiophene derivatives, including 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, have been synthesized for potential applications as acetylcholinesterase inhibitors (Ismail et al., 2012).
Mecanismo De Acción
Piperazine derivatives have been found to exhibit various mechanisms of action depending on their structure and the disease state they are designed to treat. For example, some piperazine derivatives have been found to be potential acetylcholinesterase inhibitors (AChEIs), which could be useful in the treatment of Alzheimer’s disease .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-23-17-5-3-2-4-16(17)21-11-9-20(10-12-21)8-7-19-18(22)15-6-13-24-14-15/h2-6,13-14H,7-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAYOYXJZSDZKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2946547.png)
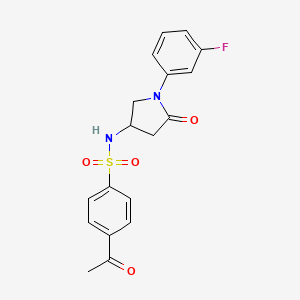

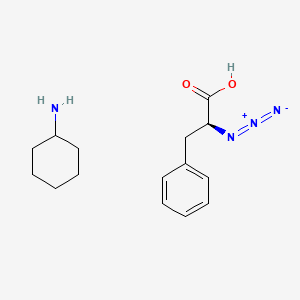

![2-Methyl-3-((2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl)naphtho[1,2-b]furan-5-yl acetate](/img/structure/B2946558.png)

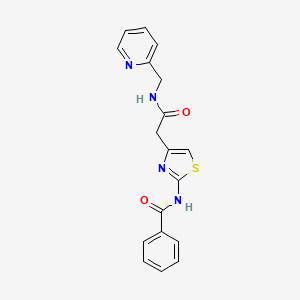
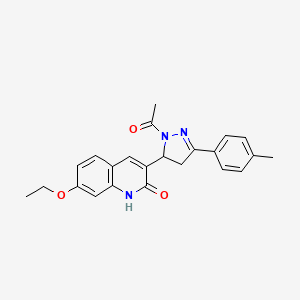
![1-Chloro-4-{[(chloromethyl)sulfanyl]methyl}benzene](/img/structure/B2946564.png)
